5-Chloro-7-[(5-chloro-8-hydroxyquinolin-7-yl)(4-chlorophenyl)methyl]quinolin-8-ol
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Overview
Description
5-Chloro-7-[(5-chloro-8-hydroxyquinolin-7-yl)(4-chlorophenyl)methyl]quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of multiple chlorine atoms and hydroxyl groups attached to a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-[(5-chloro-8-hydroxyquinolin-7-yl)(4-chlorophenyl)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common method involves the chlorination of 8-hydroxyquinoline to produce 5-chloro-8-hydroxyquinoline. This intermediate is then subjected to further reactions with chlorinated aromatic compounds under specific conditions to yield the final product. The reaction conditions often include the use of solvents like chloroform or dichloromethane, and catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-[(5-chloro-8-hydroxyquinolin-7-yl)(4-chlorophenyl)methyl]quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
5-Chloro-7-[(5-chloro-8-hydroxyquinolin-7-yl)(4-chlorophenyl)methyl]quinolin-8-ol has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-7-[(5-chloro-8-hydroxyquinolin-7-yl)(4-chlorophenyl)methyl]quinolin-8-ol involves its interaction with various molecular targets and pathways. The compound can chelate metal ions, disrupting essential metal-dependent processes in microorganisms and cancer cells. Additionally, it can intercalate into DNA, inhibiting DNA replication and transcription. The presence of multiple chlorine atoms enhances its lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: A closely related compound with similar biological activities.
5-Chloro-7-iodoquinolin-8-ol: Known for its antibacterial and antifungal properties.
8-Hydroxyquinoline: The parent compound with a wide range of applications in coordination chemistry and medicine.
Uniqueness
5-Chloro-7-[(5-chloro-8-hydroxyquinolin-7-yl)(4-chlorophenyl)methyl]quinolin-8-ol is unique due to its complex structure, which combines multiple chlorine atoms and hydroxyl groups. This structural complexity enhances its biological activity and allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H15Cl3N2O2 |
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Molecular Weight |
481.8 g/mol |
IUPAC Name |
5-chloro-7-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-chlorophenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C25H15Cl3N2O2/c26-14-7-5-13(6-8-14)21(17-11-19(27)15-3-1-9-29-22(15)24(17)31)18-12-20(28)16-4-2-10-30-23(16)25(18)32/h1-12,21,31-32H |
InChI Key |
OFMDXLRRSCLPJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)C(C3=CC=C(C=C3)Cl)C4=CC(=C5C=CC=NC5=C4O)Cl)Cl |
Origin of Product |
United States |
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